18F-FDGal Detects Extrahepatic HCC Metastases Missed by Both Standard Work-Up and 18F-FDG
In a prospective study of 50 HCC patients, 18F-FDGal PET/CT detected eight extrahepatic HCC metastases in six patients (12%) that were not identified by contrast-enhanced CT or MRI. In a subgroup of 29 patients who also underwent 18F-FDG PET/CT, only one of these eight extrahepatic foci was detected by 18F-FDG. This resulted in a change of planned treatment in 10% of all patients (5 of 50) based on 18F-FDGal findings, whereas 18F-FDG PET/CT did not change the treatment plan in any patient.
| Evidence Dimension | Number of extrahepatic HCC metastases detected |
|---|---|
| Target Compound Data | 8 extrahepatic metastases in 6 of 50 patients (12%) |
| Comparator Or Baseline | 1 of the 8 metastases detected by 18F-FDG PET/CT (in a 29-patient subgroup). Standard work-up (ceCT/MRI) detected 0 of these 8. |
| Quantified Difference | 18F-FDGal detected 7 additional extrahepatic metastases compared to 18F-FDG (in 29-patient subgroup) and 8 more than ceCT/MRI. Treatment-altering findings occurred in 10% of patients with 18F-FDGal vs. 0% with 18F-FDG. |
| Conditions | Prospective study; 50 HCC patients deemed suitable for curative or locoregional treatment at a tertiary liver center; 18F-FDGal PET/CT vs. 18F-FDG PET/CT vs. standard clinical work-up with contrast-enhanced CT and/or MRI. |
Why This Matters
For procurement decisions, this evidence demonstrates that 18F-FDGal can identify extrahepatic disease that is occult on conventional imaging and missed by 18F-FDG, directly altering patient management in 10% of cases—a proportion that justifies its selection over alternative tracers in HCC staging protocols.
- [1] Bak-Fredslund KP, Keiding S, Villadsen GE, Kramer S, Schlander S, Sørensen M. [18F]-Fluoro-2-deoxy-D-galactose positron emission tomography/computed tomography as complementary imaging tool in patients with hepatocellular carcinoma. Liver Int. 2019;40:447-455. View Source
